molecular formula C6H6N4 B2536416 Pyrazolo[1,5-a]pyrazin-4-amine CAS No. 1565419-19-3

Pyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B2536416
CAS No.: 1565419-19-3
M. Wt: 134.142
InChI Key: FTJCTROMUCIDCV-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, leading to the formation of tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates . These intermediates can then be further processed to yield pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which can be converted to this compound through subsequent reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolo[1,5-a]pyrazin-4-one derivatives, while reduction may produce various amine-substituted derivatives.

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-1-2-9-10(5)4-3-8-6/h1-4H,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJCTROMUCIDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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